4-Aminophenyl b-D-thiogalactopyranoside
Description
Contextualization within Carbohydrate Chemistry and Glycobiology
In the field of carbohydrate chemistry, 4-Aminophenyl β-D-thiogalactopyranoside is classified as a thioglycoside. creative-proteomics.com A typical glycosidic bond is an ether linkage that connects a sugar molecule to another group. wikipedia.orgkhanacademy.org In thioglycosides, this crucial linkage is a thioether bond, where a sulfur atom replaces the glycosidic oxygen. creative-proteomics.comwikipedia.org
This substitution has profound implications for the molecule's chemical stability. The thioglycosidic bond in APTG is significantly more resistant to enzymatic hydrolysis compared to the O-glycosidic bond found in its counterpart, 4-Aminophenyl β-D-galactopyranoside. wikipedia.org Glycoside hydrolases, such as the widely studied β-galactosidase, readily cleave O-linked galactosides but are unable to efficiently break the robust thioether linkage.
This resistance to cleavage is the cornerstone of APTG's utility in glycobiology. Glycobiology research focuses on the structure, function, and biology of carbohydrates, also known as glycans. numberanalytics.com Non-hydrolyzable carbohydrate analogs like APTG are essential tools because they can act as stable mimics of natural substrates. scbt.com They allow researchers to study the binding events between carbohydrates and proteins (such as enzymes or lectins) in a controlled manner, without the ligand being consumed or degraded during the experiment. This enables the detailed investigation of binding kinetics, active site structures, and the specific molecular interactions that govern biological recognition processes.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428574 | |
| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29558-05-2 | |
| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminophenyl β D Thiogalactopyranoside and Analogues
Chemical Synthesis Approaches for Thioglycosides
The formation of the thioglycosidic bond is the cornerstone of synthesizing 4-aminophenyl β-D-thiogalactopyranoside. A prevalent method involves the reaction of a glycosyl halide with a thiol. An improved synthesis for p-aminophenyl 1-thio-β-D-glycosides has been reported, which involves the condensation of acetylglycosyl bromides with p-aminobenzenethiol in the presence of sodium methoxide. nih.gov This approach has been successfully applied to synthesize p-aminophenyl 1-thio-β-D-glucopyranoside, 1-thio-β-D-galactopyranoside, and other analogues. nih.gov
Another general and efficient method for the synthesis of thioglycosides utilizes per-acetylated sugars as starting materials in the presence of triflic acid. This protocol is noted for its high reaction rates and yields. sigmaaldrich.com Lewis acids such as TMSOTf, BF3•Et2O, ZrCl4, and SnCl4 are also commonly employed to mediate the thioglycosidation of per-acetylated sugars. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-S bonds, offering a versatile route to aryl thioethers. organic-chemistry.org For instance, the CyPF-t-Bu ligand has been used in palladium-catalyzed reactions for the coupling of aryl halides with thiols, demonstrating high turnover numbers and functional group tolerance. organic-chemistry.org Copper-catalyzed reactions also provide an effective means of synthesizing aryl thiols and thioethers. One such method involves the coupling of aryl iodides with sulfur powder, followed by reduction. organic-chemistry.org
A summary of common reagents and catalysts for thioglycoside synthesis is presented in the table below.
| Reagent/Catalyst | Substrate(s) | Key Features |
| Sodium Methoxide | Acetylglycosyl bromides, p-aminobenzenethiol | Improved synthesis for p-aminophenyl 1-thio-β-D-glycosides. nih.gov |
| Triflic Acid | Per-acetylated sugars | High reaction rates and product yields. sigmaaldrich.com |
| Lewis Acids (e.g., TMSOTf, BF3•Et2O) | Per-acetylated sugars | Commonly employed mediation of thioglycosidation. sigmaaldrich.com |
| Palladium Catalysts (e.g., with CyPF-t-Bu ligand) | Aryl halides, thiols | High turnover numbers and functional group tolerance. organic-chemistry.org |
| Copper Catalysts (e.g., CuI) | Aryl iodides, sulfur powder | Effective for synthesis of aryl thiols. organic-chemistry.org |
Stereoselective Synthesis of Glycosyl Thiols
The stereochemistry at the anomeric center is crucial for the biological activity of thiogalactosides. Therefore, the stereoselective synthesis of glycosyl thiols, which are key intermediates, is of significant importance. A one-step, rapid, and highly stereoselective method has been developed for the exclusive preparation of β-glycosyl thiol derivatives. This reaction utilizes glycosyl bromides and a mixture of carbon disulfide (CS2) and sodium sulfide (B99878) nonahydrate (Na2S·9H2O) at room temperature, resulting in high yields. researchgate.netnih.gov
The epimerization of glycosyl thiols can be controlled using different Lewis acids. For example, titanium tetrachloride (TiCl4) can promote the epimerization from a 1,2-trans to a 1,2-cis configuration, while tin tetrachloride (SnCl4) favors the axial-to-equatorial epimerization. nih.gov The choice of protecting groups on the sugar ring can also influence the stereoselectivity of glycosylation reactions. nih.gov
Derivatization Strategies for Aminophenyl Glycosides
The aminophenyl group in 4-aminophenyl β-D-thiogalactopyranoside offers a versatile handle for further chemical modifications, or derivatizations. This allows for the attachment of reporter molecules, solid supports, or other functionalities to tailor the compound for specific applications. For example, 4-aminophenyl-β-D-thiogalactopyranoside can be immobilized on a solid support like agarose (B213101) to create an affinity matrix for the purification of β-galactosidase and other galactose-binding proteins. sigmaaldrich.com
While specific derivatization strategies for 4-aminophenyl β-D-thiogalactopyranoside are not extensively detailed in the provided context, general methods for the derivatization of amino groups are widely applicable. The primary amino group of the aminophenyl moiety can readily react with a variety of reagents. For instance, it can be acylated with activated carboxylic acids or sulfonyl chlorides to form amides and sulfonamides, respectively. It can also undergo reactions with isothiocyanates to yield thioureas, or be used in reductive amination reactions.
A notable derivatization reagent is N-(4-aminophenyl)piperidine, which has been used to tag organic acids to enhance their detection in mass spectrometry. nih.govrowan.eduresearchgate.netnsf.gov This highlights the potential of using the aminophenyl group to introduce moieties that improve the analytical properties of the glycoside. The amino group can also be a key reactive site for cross-linking to proteins or other biomolecules.
Comparative Analysis of Synthetic Routes for Related Thiogalactosides
The synthesis of 4-aminophenyl β-D-thiogalactopyranoside can be compared with the synthetic routes for other important thiogalactosides, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The synthesis of IPTG often starts from penta-acetyl galactose. One method involves the reaction with isopropyl mercaptan in the presence of a Lewis acid like boron trifluoride. sigmaaldrich.com An alternative, less odorous method reacts penta-acetyl galactose with thiourea (B124793) to form an isothiourea salt, which is then converted to the acetylated S-galactose intermediate. This intermediate is subsequently reacted with isopropyl bromide and then deacetylated to yield IPTG. sigmaaldrich.com
The synthesis of aryl thioglycosides, in general, can be achieved through various C-S coupling strategies. Palladium and copper-catalyzed reactions are prominent in this area, offering broad substrate scope and functional group tolerance. organic-chemistry.orgorganic-chemistry.org For instance, a CuI-catalyzed coupling of aryl iodides with sulfur powder provides a direct route to aryl thiols, which can then be glycosylated. organic-chemistry.org
In contrast, the synthesis of C-glycoside analogues of thiogalactosides, where the anomeric sulfur is replaced by a carbon atom, presents a different synthetic challenge. nih.gov These syntheses often involve the reaction of a glycal with a suitable carbon nucleophile. nih.gov
The choice of synthetic route for a particular thiogalactoside depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the need for specific protecting groups or stereochemical outcomes.
A comparative overview of synthetic starting materials for different thiogalactosides is provided below.
| Target Compound | Key Starting Materials |
| 4-Aminophenyl β-D-thiogalactopyranoside | Acetylgalactosyl bromide, p-aminobenzenethiol nih.gov |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Penta-acetyl galactose, isopropyl mercaptan or thiourea/isopropyl bromide sigmaaldrich.com |
| Aryl Thioglycosides (General) | Aryl halides, thiols (Pd-catalyzed) organic-chemistry.org; Aryl iodides, sulfur powder (Cu-catalyzed) organic-chemistry.org |
| C-[2-S-(p-tolyl)-2-thio-beta-D-galactopyranosyl] compounds | tri-O-benzyl-D-galactal, TolSCl, C-nucleophiles nih.gov |
Applications of 4 Aminophenyl β D Thiogalactopyranoside in Glycobiology Research
Probing Glycosylation Processes and Pathways
Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins and lipids, is a critical post-translational modification that dictates the function of many molecules. frontiersin.org This process is orchestrated by a suite of enzymes, primarily glycosyltransferases (which build glycans) and glycosidases (which break them down). frontiersin.org Understanding the activity and specificity of these enzymes is key to deciphering glycosylation pathways.
4-Aminophenyl β-D-thiogalactopyranoside serves as a molecular probe for enzymes involved in galactose metabolism. By mimicking the structure of natural β-D-galactopyranosides, it can interact with the active sites of galactosidases and certain galactosyltransferases. Its thioether bond, however, is significantly more resistant to cleavage by β-galactosidase compared to the natural oxygen-based glycosidic bond. nih.gov This resistance makes it an effective competitive inhibitor, allowing researchers to modulate enzyme activity and study the consequences within a given pathway. While it is primarily used for the in-vitro characterization of isolated enzymes, this information is fundamental to building accurate models of how glycosylation pathways are regulated within a cell. frontiersin.org
Investigating Carbohydrate Metabolism and Transport Systems
The metabolism of carbohydrates begins with their transport across the cell membrane, a process mediated by specific transporter proteins. A significant challenge in studying these transport systems is that once the substrate enters the cell, it is often rapidly processed by metabolic enzymes, complicating the analysis of the transport step alone.
4-Aminophenyl β-D-thiogalactopyranoside helps overcome this challenge due to its aforementioned resistance to enzymatic degradation. nih.gov Much like the well-studied compound Isopropyl β-D-1-thiogalactopyranoside (IPTG), it is recognized and transported into the cell by specific permeases but is not readily metabolized. nih.govncats.io This allows the compound to accumulate inside the cell, enabling researchers to isolate and measure the activity of the transport system without the confounding variable of downstream metabolic consumption. This decoupling of transport from metabolism makes it an ideal substrate for characterizing the kinetics, specificity, and regulation of galactoside transport proteins.
A classic model for studying carbohydrate transport is the lactose (B1674315) permease (LacY) in Escherichia coli, an integral membrane protein responsible for transporting lactose and other galactosides into the cell. nih.gov Synthetic analogues that are transported but not cleaved are invaluable for studying such systems.
The aminophenyl group on 4-Aminophenyl β-D-thiogalactopyranoside provides a crucial functional handle for its covalent attachment to a solid support, such as agarose (B213101) beads, creating an affinity chromatography matrix. alfa-chemistry.comsigmaaldrich.com This immobilized ligand can be used to specifically capture and purify galactoside-binding proteins, including membrane transporters like LacY, from complex mixtures of cellular proteins. By isolating the transporter protein, researchers can conduct detailed structural and functional studies to understand its mechanism of action at a molecular level.
Elucidation of Enzyme-Substrate Interactions in Glycan Biology
The precise interaction between an enzyme and its substrate is the basis of biological catalysis and specificity. 4-Aminophenyl β-D-thiogalactopyranoside is extensively used as a specific ligand to explore these interactions, particularly in the purification and characterization of galactose-binding enzymes like β-galactosidase.
The primary application is in affinity-based purification methods. The compound is covalently linked to a support matrix or a polymer to create a biospecific adsorbent. scielo.brresearchgate.net When a crude protein extract is exposed to this adsorbent, only proteins with a high affinity for the β-D-thiogalactopyranoside moiety will bind, while contaminating proteins are washed away.
One advanced application of this principle is bioaffinity partitioning in aqueous two-phase systems (ATPS). In a study on the purification of β-galactosidase from the yeast Kluyveromyces fragilis, researchers attached p-aminophenyl 1-thio-β-D-galactopyranoside (APGP) to Polyethylene glycol (PEG). scielo.brresearchgate.net This functionalized polymer was used to selectively partition the target enzyme into the PEG-rich phase of the ATPS, resulting in a dramatic increase in purification. scielo.brresearchgate.net The use of the ligand-bound PEG increased the partition coefficient of the enzyme by 3,280-fold compared to a system with unmodified PEG, demonstrating a powerful and specific enzyme-substrate interaction. scielo.br
The table below summarizes the findings from this bioaffinity partitioning study, illustrating the effectiveness of the ligand in purifying β-galactosidase. scielo.br
| System Composition | Partition Coefficient (K) for β-galactosidase | Purification Factor | Selectivity |
| 6% PEG 4000 / 8% Dextran 505 | 0.71 | 2.8 | 1.6 |
| 6% PEG 4000-APGP / 8% Dextran 505 | 2,330 | 9.7 | 1,650 |
These methods, which rely on the specific molecular recognition between the enzyme's active site and the 4-Aminophenyl β-D-thiogalactopyranoside ligand, are foundational for obtaining pure enzyme preparations necessary for detailed kinetic and structural analysis.
Role As a Reporter Substrate in Molecular and Cellular Biology
Monitoring Gene Expression Systems
The lac operon is a classic inducible gene system from Escherichia coli that has been widely adapted for controlled protein expression in various organisms. In these systems, the lacZ gene serves as a common reporter. Its expression is tightly controlled by the binding of the Lac repressor protein to the lac operator sequence on the DNA. nih.gov
When an inducer molecule is present, it binds to the repressor, causing the repressor to detach from the operator and allowing transcription of the downstream genes, including lacZ. ncats.iowikipedia.orgastralscientific.com.au While the natural inducer is allolactose, synthetic, non-metabolizable analogs like Isopropyl β-D-1-thiogalactopyranoside (IPTG) are frequently used to provide consistent and sustained gene expression. wikipedia.orgastralscientific.com.aunih.gov
The level of gene expression from a lac operon-controlled system can be quantified by measuring the enzymatic activity of the expressed β-galactosidase. This is achieved by providing a substrate that the enzyme can convert into a detectable product. The substrate 4-Aminophenyl β-D-galactopyranoside (PAPG) is used for this purpose, as its hydrolysis by β-galactosidase yields a product, p-aminophenol, that can be quantified using colorimetric or electrochemical methods. nih.govtandfonline.com Therefore, the amount of p-aminophenol produced is directly proportional to the amount of active β-galactosidase, which in turn reflects the transcriptional activity of the lac operon-controlled gene.
Assaying β-Galactosidase Activity
Assaying the enzymatic activity of β-galactosidase is fundamental to its use as a reporter. The enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides. astralscientific.com.au Substrates are designed such that this cleavage event releases a chromogenic, fluorogenic, or electroactive molecule, enabling quantification. 4-Aminophenyl β-D-galactopyranoside (PAPG) is a key substrate, particularly for electrochemical detection methods, because its enzymatic hydrolysis yields D-galactose and p-aminophenol, an electroactive compound. nih.govtandfonline.commedchemexpress.com
Colorimetric assays provide a straightforward method for detecting β-galactosidase activity. The most common substrate for this purpose is o-nitrophenyl-β-D-galactopyranoside (ONPG), which upon hydrolysis releases the intensely yellow o-nitrophenol. nih.gov Another substrate, chlorophenol red-β-D-galactopyranoside (CPRG), yields the red-colored chlorophenol red. nih.gov
While PAPG itself does not produce a colored product upon hydrolysis, its product, p-aminophenol (4-AP), can be used in a secondary reaction to generate a colored compound for quantitative analysis. For instance, p-aminophenol reacts with other compounds to form indophenol (B113434) dyes, which are intensely colored. nih.gov This two-step process allows for the colorimetric quantification of β-galactosidase activity. A simple, visual colorimetric method for detecting p-aminophenol has been developed based on the growth of silver nanoshells on gold nanorods, resulting in a distinct color change. nih.gov
Electrochemical methods offer a highly sensitive and quantifiable alternative to colorimetric assays and are particularly useful in turbid samples where optical measurements are difficult. These methodologies leverage the enzymatic conversion of PAPG into the redox-active product p-aminophenol. nih.govtandfonline.com
Once produced by β-galactosidase, p-aminophenol can be detected at an electrode surface via oxidative voltammetry techniques, such as cyclic voltammetry or chronocoulometry. nih.govtandfonline.com The measured current or charge is directly proportional to the concentration of p-aminophenol, and thus to the activity of the β-galactosidase enzyme. Research has shown that the sensitivity of this method in whole-cell biosensors can be dramatically improved by co-expressing the lactose (B1674315) permease (LacY). The permease facilitates the transport of the PAPG substrate into the cell, leading to a more robust and rapid generation of the p-aminophenol signal. nih.govtandfonline.com
| Parameter | Description | Key Finding | Reference |
|---|---|---|---|
| Principle | Enzymatic hydrolysis of PAPG to produce electroactive p-aminophenol. | The product, p-aminophenol, is redox-active and can be detected via cyclic voltammetry or chronocoulometry. | nih.govtandfonline.com |
| Substrate | 4-Aminophenyl β-D-galactopyranoside (PAPG) | PAPG is converted to p-aminophenol and D-galactose by β-galactosidase. | nih.govtandfonline.com |
| Enhancement Strategy | Co-expression of lactose permease (LacY) in whole-cell assays. | LacY facilitates the transport of PAPG into the cell, resulting in a greater than fourfold improvement in signal. | nih.gov |
| Application | Whole-cell biosensors for detecting specific biological molecules. | Successfully used to create biosensors for bacterial signal molecules like pyocyanin (B1662382) and autoinducer-2. | nih.gov |
Elucidation of Protein-Protein Interactions (via enzymatic activity assays)
The β-galactosidase enzyme has been adapted to study protein-protein interactions within living cells through a technique known as enzyme fragment complementation. pnas.orgnih.govresearchgate.net In this system, the β-galactosidase protein is split into two non-functional fragments (e.g., Δα and Δω). pnas.org These fragments are then genetically fused to two proteins of interest ("bait" and "prey").
If the bait and prey proteins interact, they bring the two inactive β-galactosidase fragments into close proximity, allowing them to reassemble into a functional enzyme. proteinsandproteomics.org This restored enzymatic activity can then be measured using a suitable substrate. The resulting signal is a direct and quantitative measure of the protein-protein interaction occurring in its native cellular environment. pnas.orgproteinsandproteomics.org
A well-characterized example is the rapamycin-induced interaction between the proteins FKBP12 and FRAP. When these proteins are fused to the β-galactosidase fragments, the addition of rapamycin (B549165) triggers their interaction, leading to enzyme complementation and a detectable signal in a time- and dose-dependent manner. pnas.org This approach provides a powerful tool for discovering new protein interactions and for screening compounds that might disrupt or stabilize such interactions.
Advanced Methodologies and Biosensor Development Utilizing 4 Aminophenyl β D Thiogalactopyranoside
Electrochemical Biosensing Platforms for Enzyme Activity Detection
Electrochemical biosensing platforms offer a sensitive and quantifiable method for detecting enzyme activity, with 4-Aminophenyl β-D-thiogalactopyranoside (APTG) serving as a key substrate for the enzyme β-galactosidase (β-gal). mdpi.com The fundamental principle involves the enzymatic hydrolysis of APTG by β-galactosidase, which produces an electroactive species, p-aminophenol (PAP). tandfonline.comtandfonline.com This product can then be detected electrochemically, providing a signal that correlates with the enzyme's activity. tandfonline.comtandfonline.com Whole-cell biosensors, which utilize genetically modified bacterial cells, have been developed to express β-galactosidase as a reporter protein in response to specific analytes. nih.gov In these systems, the co-expression of lactose (B1674315) permease (LacY) has been shown to significantly enhance the electrochemical measurement of β-galactosidase activity. tandfonline.comtandfonline.comnih.gov The LacY protein facilitates the transport of the APTG substrate into the cell, leading to a more robust production of the redox-active PAP and a greater than fourfold improvement in the electrochemical signal. tandfonline.comnih.gov
Amperometric Detection Strategies for Enzymatic Products
Amperometry is a widely used electrochemical technique for the detection of enzymatic products due to its high sensitivity and rapid response time. In the context of β-galactosidase activity, amperometric strategies focus on measuring the current generated by the oxidation of p-aminophenol (PAP), the product of APTG hydrolysis. nih.gov This electroactive PAP molecule can be monitored at an electrode surface, where the resulting current is directly proportional to the concentration of PAP, and thus to the activity of the β-galactosidase enzyme. tandfonline.comnih.gov This method allows for the sensitive detection of ions in solution and is a cornerstone of many biosensor designs. nih.gov For instance, in some biosensor architectures, the detection of lactose involves a cascade reaction where β-galactosidase first hydrolyzes lactose into glucose and galactose. nih.gov The glucose is then detected by glucose oxidase, and the entire process can be monitored amperometrically. nih.gov The use of materials like Prussian Blue on the electrode can help to lower the operating potential, which in turn minimizes interference from other species in the sample. nih.gov
Cyclic and Square-Wave Voltammetry for Characterization
Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful electrochemical techniques used to characterize the redox behavior of species in a solution and are integral to the development of biosensors. CV involves sweeping the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the electroactive product, p-aminophenol (PAP). tandfonline.commdpi.com This technique is crucial for characterizing the electrochemical properties of the biosensor system, including the behavior of the PAP generated from the enzymatic reaction of β-galactosidase with APTG. tandfonline.comtandfonline.comnih.gov
Square-wave voltammetry is a derivative technique that offers higher sensitivity and faster scan rates compared to CV, making it well-suited for quantitative analysis. researchgate.netscielo.br By applying a potential waveform consisting of a square wave superimposed on a staircase potential, SWV can effectively discriminate against background currents, leading to lower limits of detection. researchgate.net This makes it a valuable tool for the sensitive determination of enzymatic products in various biosensing applications. researchgate.netscielo.br
Table 1: Comparison of Voltammetric Techniques for Biosensor Characterization
| Feature | Cyclic Voltammetry (CV) | Square-Wave Voltammetry (SWV) |
| Primary Use | Characterization of redox processes | Quantitative analysis |
| Sensitivity | Lower | Higher |
| Scan Rate | Slower | Faster |
| Signal | Peak-shaped voltammogram | Peak-shaped voltammogram with enhanced signal-to-noise |
| Application | Studying reaction mechanisms | Trace analysis and determination of low concentrations |
Development of Label-Free Sensing Platforms
Label-free sensing platforms represent a significant advancement in biosensor technology, as they eliminate the need for labeling target molecules with fluorescent tags or enzymes. nih.govresearchgate.net These platforms directly detect the binding of an analyte to a bioreceptor on the sensor surface, resulting in a measurable change in a physical property, such as mass or refractive index. researchgate.net The primary advantage of this approach is the simplification of the assay procedure and the ability to monitor molecular interactions in real-time. nih.gov
In the context of enzyme activity detection, a label-free approach could involve immobilizing the substrate, such as an APTG derivative, onto the sensor surface. The enzymatic reaction would then alter the properties of the surface, which could be detected by various transduction methods. While much of the research involving APTG utilizes it as a substrate that produces a labeled (electroactive) product, the principles of label-free detection are broadly applicable to enzyme-based biosensors. nih.gov The development of such platforms for β-galactosidase would offer a more direct and potentially faster method for activity measurement. nih.govgoogle.com
Integration with Nanomaterials in Biosensor Architectures
In biosensors utilizing 4-Aminophenyl β-D-thiogalactopyranoside, nanomaterials can be employed in several ways. They can serve as a scaffold for the immobilization of β-galactosidase, improving the stability and reusability of the enzyme. Furthermore, nanomaterials with excellent conductivity can facilitate electron transfer between the electroactive product (p-aminophenol) and the electrode surface, leading to enhanced sensitivity in amperometric or voltammetric detection. nih.gov The combination of the specific enzymatic reaction with the signal amplification properties of nanomaterials is a powerful strategy for developing highly sensitive diagnostic tools. nih.gov
Application in Rapid Bacterial Detection Systems
The detection of specific bacteria is crucial for food safety, environmental monitoring, and clinical diagnostics. mdpi.com Systems utilizing 4-Aminophenyl β-D-thiogalactopyranoside often employ β-galactosidase as a reporter enzyme. mdpi.com The presence of this enzyme, encoded by the lacZ gene, can be indicative of certain bacteria, such as Escherichia coli. mdpi.com By providing APTG as a substrate, the presence of the bacteria can be rapidly confirmed through the electrochemical detection of the resulting p-aminophenol. tandfonline.com This approach offers a faster alternative to traditional culture-based methods. mdpi.com
Phage-Engineered Reporter Systems for Pathogen Identification
Bacteriophages, or phages, are viruses that specifically infect bacteria. mdpi.com This inherent specificity makes them ideal candidates for developing highly selective bacterial detection systems. nih.gov In phage-engineered reporter systems, phages are genetically modified to carry a reporter gene, such as lacZ, which encodes for β-galactosidase. nih.govresearchgate.net When the engineered phage infects its target bacterium, it injects its genetic material, leading to the expression of the reporter enzyme by the host cell's machinery. nih.gov
The subsequent addition of APTG results in the production of p-aminophenol, which can be detected electrochemically. nih.gov This method provides a highly sensitive and specific means of identifying viable pathogens, as the signal is only produced upon successful infection and gene expression. nih.gov Such systems have been developed for the detection of pathogens like E. coli, demonstrating detection limits as low as 10 colony-forming units per milliliter in food samples after an incubation period. mdpi.comnih.gov
Table 2: Key Components of a Phage-Engineered Reporter System for Bacterial Detection
| Component | Function |
| Engineered Bacteriophage | Specifically recognizes and infects the target bacterium. |
| Reporter Gene (lacZ) | Carried by the phage and expressed by the host bacterium to produce β-galactosidase. |
| Substrate (APTG) | Hydrolyzed by the expressed β-galactosidase. |
| Product (p-aminophenol) | An electroactive molecule that is detected to confirm the presence of the target bacterium. |
| Detection Method | Typically electrochemical (e.g., amperometry, voltammetry). |
Enzyme-Induced Signal Transduction Mechanisms for Microbial Detection
The detection of specific microbial populations often leverages their unique enzymatic capabilities. 4-Aminophenyl β-D-thiogalactopyranoside (APTG) serves as a key substrate in signal transduction pathways designed for this purpose, particularly for microbes expressing β-galactosidase (LacZ). In these systems, APTG is a non-signal-generating precursor that is converted into a detectable molecule upon enzymatic action.
A prominent application involves genetically engineered Escherichia coli used as a whole-cell biosensor. tandfonline.com In this framework, the detection of a target analyte, such as the bacterial quorum-sensing molecule autoinducer-2, triggers the transcriptional regulation of the lacZ gene. tandfonline.com The subsequent expression of the β-galactosidase enzyme initiates the signal transduction cascade. The enzyme specifically cleaves the β-linkage of 4-aminophenyl β-d-galactopyranoside (a closely related substrate), releasing the electroactive molecule p-aminophenol. tandfonline.com This product can be readily measured at an electrode surface using electrochemical techniques like cyclic voltammetry, generating a quantifiable signal that correlates with the presence of the target microbe or analyte. tandfonline.com
To enhance the sensitivity of these whole-cell biosensors, research has focused on improving the transport of the substrate into the bacterial cell. The co-expression of lactose permease (LacY) has been shown to dramatically facilitate the import of the galactopyranoside substrate. tandfonline.com This enhanced uptake leads to a more significant intracellular conversion to p-aminophenol, resulting in a more than fourfold improvement in the electrochemical signal and lowering the limit of detection. tandfonline.com This principle of detecting induced enzyme activity is fundamental for identifying and quantifying specific, active bacterial cells, even those that may be non-culturable. nih.gov
Table 1: Enzyme-Induced Electrochemical Detection of E. coli
| Step | Component | Function | Result |
| 1. Trigger | Target Analyte (e.g., autoinducer-2) | Induces gene expression in engineered E. coli. | Upregulation of the lacZ gene. |
| 2. Substrate Transport | Lactose Permease (LacY) | Facilitates the import of the substrate into the cell. | Increased intracellular substrate concentration. |
| 3. Enzymatic Cleavage | β-galactosidase (LacZ) | Hydrolyzes the substrate. | Release of electroactive p-aminophenol. |
| 4. Signal Generation | p-Aminophenol | Undergoes oxidation at an electrode surface. | A detectable electrochemical current is produced. |
Bioreceptor Immobilization Strategies for Biosensor Development
The performance of a biosensor is critically dependent on the stable attachment of the bioreceptor element to the transducer surface. Immobilization confines the bioreceptor, such as 4-aminophenyl β-D-thiogalactopyranoside, to the sensing interface, ensuring its proximity to the transducer for effective signal capture while maintaining its biological activity. researchgate.net Common strategies include physical adsorption, entrapment within a polymer matrix, and covalent attachment, with the latter being widely used due to the stability of the bond, which prevents leaching of the bioreceptor. researchgate.net
For 4-aminophenyl β-D-thiogalactopyranoside, its structure offers distinct chemical handles that can be exploited for robust immobilization onto various surfaces, enabling the development of specialized biosensors and affinity matrices.
Surface Functionalization using Diazo Chemistry
Covalent immobilization can be effectively achieved using diazo chemistry, which leverages the primary aromatic amine (-NH₂) on the phenyl ring of 4-aminophenyl β-D-thiogalactopyranoside. This method involves a two-step process. First, the aminophenyl group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This reaction converts the amine into a highly reactive diazonium salt (-N₂⁺).
This diazonium cation is an excellent electrophile that can readily react with nucleophilic surfaces, such as glassy carbon or gold electrodes, forming a stable, covalent aryl-surface bond. mdpi.com This approach creates a direct and robust linkage between the transducer surface and the thiogalactopyranoside molecule. The resulting functionalized surface can then be used, for example, to capture β-galactosidase or other specific binding partners, localizing the biological recognition event at the electrode for sensitive detection.
Self-Assembled Monolayers (SAMs) for Bioreceptor Integration
Self-assembled monolayers (SAMs) represent a powerful bottom-up approach to creating highly organized and functional surfaces. mdpi.com This technique is particularly well-suited for gold surfaces and molecules containing thiol (-SH) groups. The "thio" component in 4-aminophenyl β-D-thiogalactopyranoside indicates the presence of a sulfur atom that can form a strong, spontaneous covalent bond with gold.
When a gold substrate is exposed to a solution of 4-aminophenyl β-D-thiogalactopyranoside, the thiol groups chemisorb onto the surface, leading to the formation of a dense, well-ordered monolayer. researchgate.net The molecules orient themselves, with the thiogalactoside moiety exposed to the solution. This method provides precise control over the density and orientation of the immobilized bioreceptors. Such SAM-functionalized surfaces are foundational in the development of various biosensors, including those for detecting DNA hybridization or other biomolecular interactions, where the immobilized layer serves as the recognition interface. researchgate.net
Table 2: Immobilization Strategies for 4-Aminophenyl β-D-thiogalactopyranoside
| Strategy | Key Functional Group | Surface Type | Bond Type | Description |
| Diazo Chemistry | Aromatic Amine (-NH₂) | Carbon, Gold | Covalent (Aryl-Surface) | The amine is converted to a reactive diazonium salt, which then grafts covalently onto the electrode surface. |
| Self-Assembled Monolayers (SAMs) | Thiol (-SH) | Gold | Covalent (Au-S) | The thiol group spontaneously chemisorbs onto the gold surface, forming a highly organized monolayer. |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Thiogalactopyranoside Analogues for Enhanced Research Utility
The core structure of 4-Aminophenyl b-D-thiogalactopyranoside serves as a foundational scaffold for the design and synthesis of new analogues with tailored properties. A primary motivation for creating these new molecules is to overcome the limitations of natural carbohydrates, such as the high polarity and the instability of the O-glycosidic bond, which can restrict their effectiveness in biological systems. nih.gov By modifying the galactopyranoside structure, researchers aim to develop compounds with enhanced stability, improved transport characteristics, and novel biological activities.
Synthetic strategies often involve the esterification or acylation of hydroxyl groups on the sugar ring to create acyl sugars or sugar esters. nih.gov These modifications alter the hydrophobicity of the molecule, which can be crucial for its interaction with biological targets. For instance, researchers have successfully synthesized 2,3,4-tri-O-acyl esters and 3,4-di-O-acyl esters from galactopyranoside precursors using reagents like acetic anhydride (B1165640) and hexanoyl chloride. nih.gov Another approach involves the synthesis of positional thiol analogs of β-D-galactopyranose to explore the roles of specific hydroxyl groups in molecular interactions. researchgate.net The goal of these synthetic efforts is to produce a library of diverse thiogalactopyranoside derivatives, each with unique properties that can be harnessed for specific research applications, from inhibiting enzymes to acting as targeted delivery agents.
Table 1: Examples of Synthetic Approaches for Novel Galactopyranoside Analogues
| Synthetic Approach | Reagents/Methods | Purpose of Modification | Reference |
| Acylation/Esterification | Acetic anhydride, hexanoyl chloride, octanoyl chloride | To overcome the high polarity and instability of natural carbohydrates by creating more stable and less hydrophilic sugar esters. | nih.gov |
| Positional Thiol Synthesis | Utilizes parent carbohydrates to prepare thio-β-D-galactose derivatives. | To create specific thiol analogs for detailed structure-activity relationship studies. | researchgate.net |
| Thioglycoside Synthesis | Reaction of intermediates with α-acetobromoxylose or α-acetobromoarabinose. | To produce novel pyrazolopyrimidine and pyrazolopyridine thioglycosides for biological evaluation. | dovepress.com |
Expansion of Biosensor Applications beyond Pathogen Detection
While biosensors utilizing carbohydrate-binding elements have been effective in pathogen detection, a significant future direction is the expansion of their application to a wider range of targets. mdpi.com The fundamental principle of these biosensors involves a sensing element (like a regulatory protein or antibody) that recognizes a specific target and a transducer that converts this recognition event into a measurable signal. mdpi.com By engineering the sensing element, biosensors based on thiogalactopyranoside recognition can be adapted to detect various biomarkers, environmental toxins, or metabolites.
For example, a biosensor could be designed to detect specific human galectins, which are proteins involved in cancer and inflammatory diseases. In such a system, immobilized this compound or its analogues could serve as the capture agent. Binding of galectins from a clinical sample could then be measured using electrochemical, optical, or potentiometric transduction methods. mdpi.com Furthermore, advances in cell-free gene expression systems may overcome the limitation of transporting target molecules into a cell, allowing for the detection of a broader array of analytes directly in a sample. mdpi.com The development of these next-generation biosensors depends on identifying and engineering specific binding partners for the target of interest and integrating them with the stable thiogalactoside ligand.
Contribution to Understanding and Targeting Glycan-Related Biological Processes
Glycans (sugar chains) and the proteins that bind them (lectins) are pivotal in a vast number of biological processes, including cell-cell recognition, immune responses, and disease progression. Thiogalactopyranoside derivatives, as stable mimics of natural galactose-containing structures, are valuable tools for dissecting these complex systems. researchgate.net Because the thio-linkage in this compound is resistant to cleavage by glycosidase enzymes, it can be used to inhibit these enzymes or to act as a stable ligand for affinity chromatography to isolate and study glycan-binding proteins.
Future research will likely leverage libraries of novel thiogalactopyranoside analogues to probe the binding specificities of different lectins and galactosidases with high precision. By systematically altering the chemical groups on the sugar ring, researchers can map the specific interactions that govern molecular recognition. This knowledge is crucial for understanding how glycan structures encode biological information and for designing targeted therapies. For instance, identifying a thiogalactopyranoside analogue that selectively blocks the binding of a pathogenic lectin to a host cell could form the basis of a new anti-infective strategy.
Development of High-Throughput Screening Assays for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to find potential therapeutic agents. bmglabtech.comnih.gov this compound and its chromogenic or fluorogenic analogues are well-suited for use in HTS assays designed to find modulators (inhibitors or activators) of β-galactosidase and other glycosidases.
In a typical HTS assay, the enzyme is mixed with a library compound and a substrate derived from this compound (e.g., one that releases a colored or fluorescent molecule upon cleavage). The rate of product formation is measured using a microplate reader. bmglabtech.comspringernature.com A compound that inhibits the enzyme will result in a decreased signal, while an activator would increase it. The primary goal of HTS is to identify "hits" or "leads"—compounds that affect the target in the desired way. bmglabtech.com These hits provide a starting point for more detailed investigation and chemical optimization in the drug discovery pipeline. bmglabtech.com The automation and miniaturization inherent in HTS make it a cost-effective way to screen large compound libraries and accelerate the identification of new enzyme modulators for therapeutic or research purposes. bmglabtech.com
Table 2: Key HTS Assay Formats Relevant to Enzyme Modulation
| Assay Type | Principle | Application for Thiogalactopyranoside Substrates | Reference |
| Biochemical Assays | Measure the activity of an isolated enzyme target. | A chromogenic or fluorogenic analogue of this compound is used as a substrate to measure enzyme kinetics in the presence of test compounds. | nih.gov |
| Fluorescence-Based Assays | Utilize changes in fluorescence (e.g., FRET, fluorescence polarization) to detect binding or enzymatic activity. | A substrate could be designed to produce a fluorescent signal upon cleavage by a target glycosidase, allowing for sensitive detection of inhibition. | nih.gov |
| Cell-Based Assays | Measure a response within a living cell, such as cell viability or the expression of a reporter gene. | Cells engineered to express a specific galactosidase could be treated with library compounds, with cell health or a reporter signal indicating modulation of the enzyme's activity. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Aminophenyl β-D-thiogalactopyranoside, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling 4-aminothiophenol with a peracetylated thiogalactopyranosyl donor under Lewis acid catalysis (e.g., BF₃·Et₂O in anhydrous dichloromethane). Key steps include:
Protecting the galactopyranose hydroxyl groups with acetyl groups.
Activating the anomeric position via thioglycoside formation.
Deprotection under controlled basic conditions.
Reaction optimization focuses on temperature (0–25°C), stoichiometry of thiophenol derivatives (1.2–1.5 eq.), and catalyst concentration (1.5–2 eq. BF₃) to maximize yield and α/β anomeric selectivity .
Q. How is 4-Aminophenyl β-D-thiogalactopyranoside characterized to confirm structural integrity?
- Methodology : Use a combination of:
NMR spectroscopy (¹H, ¹³C, HSQC, COSY) to verify sugar ring conformation, anomeric configuration (α/β), and aryl substituent coupling.
Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.
Optical rotation ([α]D) to confirm stereochemical consistency with literature.
For example, discrepancies in optical rotation values between synthetic batches may indicate impurities or incorrect anomeric configuration, necessitating reanalysis .
Q. What are the primary applications of 4-Aminophenyl β-D-thiogalactopyranoside in enzymatic assays?
- Methodology : The compound acts as a chromogenic or fluorogenic substrate for β-thiogalactosidases. Applications include:
Enzyme kinetics : Measure hydrolysis rates via UV-Vis spectroscopy (e.g., release of 4-aminophenol at λ = 405 nm).
Inhibitor screening : Compare kinetic parameters (Km, Vmax) in the presence of potential inhibitors.
Buffers (e.g., phosphate, pH 7.4) and temperature (37°C) are standardized to mimic physiological conditions .
Advanced Research Questions
Q. How can structural contradictions in reported thiogalactopyranoside derivatives be resolved?
- Methodology : Address discrepancies (e.g., α vs. β anomer assignments) via:
Single-crystal X-ray diffraction : Definitive confirmation of anomeric configuration and glycosidic bond geometry.
Comparative NMR analysis : Cross-referencing coupling constants (J1,2 ≈ 3–4 Hz for α-anomer; ≈7–8 Hz for β-anomer) with existing databases.
For example, a study resolved conflicting α/β assignments by correlating X-ray data with optical rotation trends, identifying misreported configurations in earlier syntheses .
Q. What experimental strategies are used to investigate the compound’s mRNA binding and translation inhibition mechanisms?
- Methodology :
Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between the compound and mRNA targets.
Fluorescence polarization assays : Track competitive displacement of fluorescent RNA probes.
In vitro translation assays : Monitor luciferase or GFP reporter expression in cell-free systems treated with the compound.
Dose-response curves and mutagenesis studies (e.g., modifying the acyl chain in mRNA) help identify critical interaction sites .
Q. How can the stability of 4-Aminophenyl β-D-thiogalactopyranoside be optimized for long-term biochemical assays?
- Methodology :
pH stability profiling : Test degradation rates in buffers (pH 4–9) via HPLC-UV.
Lyophilization : Assess recovery efficiency after freeze-drying in cryoprotectants (e.g., trehalose).
Antioxidant additives : Include DTT or TCEP to prevent thiol group oxidation.
Stability is validated through accelerated aging studies (40°C/75% RH for 6 months) .
Q. What computational approaches support the design of thiogalactopyranoside derivatives with enhanced enzymatic specificity?
- Methodology :
Molecular docking : Predict binding poses with β-thiogalactosidase active sites (e.g., using AutoDock Vina).
QM/MM simulations : Model transition states of glycosidic bond hydrolysis.
SAR analysis : Correlate substituent effects (e.g., electron-donating groups on the aryl ring) with enzymatic turnover rates.
Experimental validation involves synthesizing top-ranked derivatives and testing kinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
